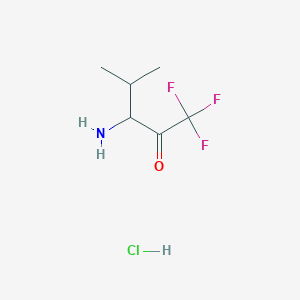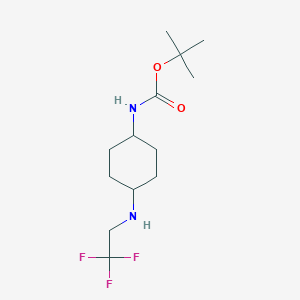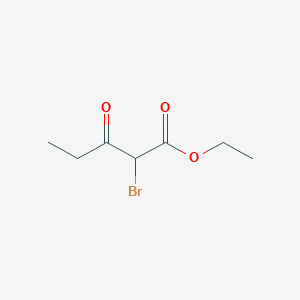
Ethyl 2-bromo-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-3-oxopentanoate: is an organic compound with the molecular formula C7H11BrO3. It is a derivative of pentanoic acid and contains a bromine atom, a keto group, and an ethyl ester group. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-oxopentanoate can be synthesized through the bromination of ethyl 3-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar bromination reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-bromo-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted pentanoates.
Reduction: Formation of ethyl 2-bromo-3-hydroxypentanoate.
Hydrolysis: Formation of 2-bromo-3-oxopentanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-bromo-3-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It serves as a building block for the development of compounds with antimicrobial, antiviral, and anticancer properties .
Industry: The compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the synthesis of fragrances and flavoring agents .
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-3-oxopentanoate involves its reactivity towards nucleophiles and reducing agentsThe keto group can undergo reduction to form hydroxyl derivatives, which can further participate in chemical transformations .
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-oxopentanoate: Similar structure but with the bromine atom at a different position.
Ethyl 2-chloro-3-oxopentanoate: Contains a chlorine atom instead of bromine.
Ethyl 2-bromo-3-hydroxypentanoate: The keto group is reduced to a hydroxyl group.
Uniqueness: Ethyl 2-bromo-3-oxopentanoate is unique due to its specific substitution pattern and reactivity. The presence of both a bromine atom and a keto group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H11BrO3 |
|---|---|
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
ethyl 2-bromo-3-oxopentanoate |
InChI |
InChI=1S/C7H11BrO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 |
Clave InChI |
LQCVYVLCWYFSKY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


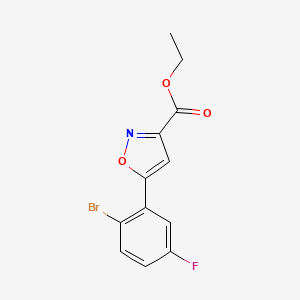
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
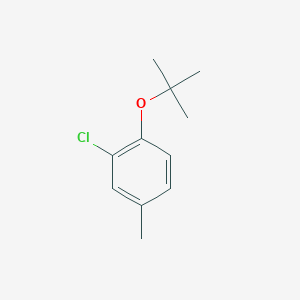
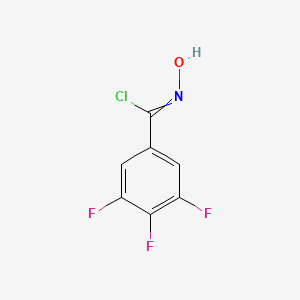

![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

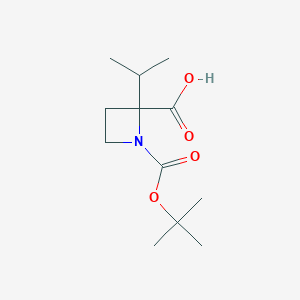
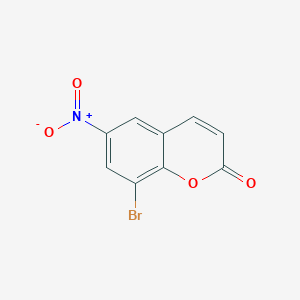
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
